molecular formula C21H34N2O3S B4192879 N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Katalognummer B4192879
Molekulargewicht: 394.6 g/mol
InChI-Schlüssel: KBIXFMIYQFZMLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide, also known as BCT-197, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.

Wirkmechanismus

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide exerts its anti-inflammatory effects by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that plays a key role in regulating various signaling pathways involved in inflammation. By inhibiting PP2A, this compound reduces the activation of pro-inflammatory signaling pathways, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, this compound has been shown to reduce airway hyperresponsiveness, airway remodeling, and gut barrier dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is its specificity for PP2A, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its lack of selectivity for different isoforms of PP2A, which may limit its therapeutic potential in certain diseases.

Zukünftige Richtungen

There are several future directions for the development of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation. Another potential application is in the treatment of viral infections, as PP2A has been shown to play a role in the replication of certain viruses. Finally, this compound may have potential applications in the treatment of cancer, as PP2A has been shown to have tumor suppressor activity. Further studies are needed to explore these potential applications and to optimize the pharmacokinetic properties of this compound for clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown anti-inflammatory effects in preclinical studies for the treatment of various inflammatory diseases. Its specificity for PP2A and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to optimize its therapeutic potential and explore its potential applications in other diseases.

Wissenschaftliche Forschungsanwendungen

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In a mouse model of asthma, this compound was shown to reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, this compound was shown to reduce airway remodeling and inflammation. In a mouse model of IBD, this compound was shown to reduce colonic inflammation and improve gut barrier function.

Eigenschaften

IUPAC Name

N-butan-2-yl-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3S/c1-6-18(5)22-20(24)14-23(19-10-8-7-9-11-19)27(25,26)21-16(3)12-15(2)13-17(21)4/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXFMIYQFZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.